(2S)-4-(methylamino)butan-2-ol
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Overview
Description
(2S)-4-(methylamino)butan-2-ol is an organic compound with the molecular formula C5H13NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Mechanism of Action
Mode of Action
It’s known that the compound undergoes oxidation reactions . These reactions include hydrogen-atom abstraction by hydroxyl radicals, dehydration reactions, and unimolecular isomerization and decomposition .
Pharmacokinetics
The compound undergoes oxidation, which is a common metabolic pathway . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The compound is known to undergo oxidation reactions, which could potentially lead to various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2S)-4-(methylamino)butan-2-ol. For instance, the compound’s oxidation reactions are influenced by the presence of hydroxyl radicals . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(methylamino)butan-2-ol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a ketone or an aldehyde, using a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent, such as tetrahydrofuran or ethanol, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation. This method uses a metal catalyst, such as palladium on carbon, to facilitate the reduction of the precursor compound under high pressure and temperature. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(methylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can lead to the formation of amines or alcohols, depending on the reducing agent and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
(2S)-4-(methylamino)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-methyl-2-(methylamino)butan-1-ol: This compound has a similar structure but differs in the position of the methyl group.
2-(methylamino)butan-1-ol: This compound lacks the chiral center present in (2S)-4-(methylamino)butan-2-ol.
Uniqueness
This compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions with other molecules. This chiral nature makes it particularly valuable in applications where stereochemistry plays a crucial role, such as in the development of pharmaceuticals.
Properties
IUPAC Name |
(2S)-4-(methylamino)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)3-4-6-2/h5-7H,3-4H2,1-2H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCDGQVQQGSYMK-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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